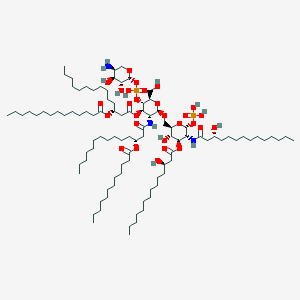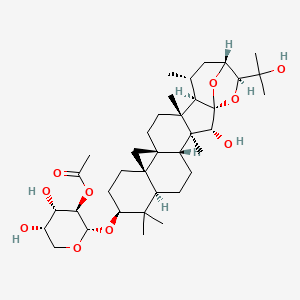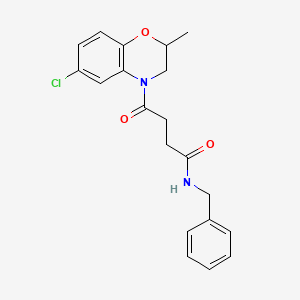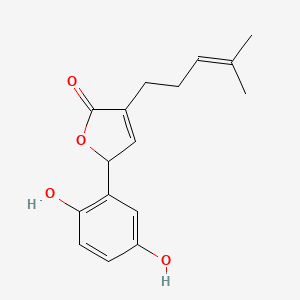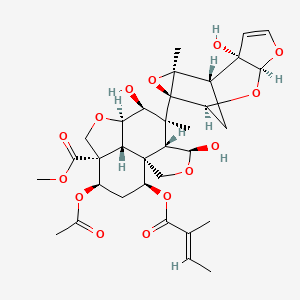
azadirachtin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azadirachtin H is an azadirachtin and a methyl ester.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Azadirachtin has attracted significant attention in scientific research due to its isolation from the neem tree. Over 1000 publications cover various aspects of its structural, biological, and synthetic studies, highlighting worldwide synthesis efforts and the complexity of its molecular structure (Veitch, Boyer, & Ley, 2008).
Biological Properties and Pesticide Potential
- It is renowned for its biological properties as a deterrent against many insects and a growth disruptant for most insects and arthropods. Despite its valuable role as a natural pesticide and low toxicity to vertebrates, its widespread adoption in the market remains limited, necessitating further research into its mode of action, structure-activity relationships, and biosynthesis (Morgan, 2009).
Neurological Impact
- Azadirachtin impacts the central nervous system (CNS) of insects. Studies using Drosophila melanogaster demonstrated that azadirachtin modulates cholinergic miniature excitatory postsynaptic current and calcium currents in the CNS, indicating its potential neurological effects on insects (Qiao et al., 2014).
Apoptotic Effects in Insects
- The compound induces apoptosis in the midgut of insects like Spodoptera litura, affecting the growth by altering midgut structure and impacting nutrient digestion and absorption. This reveals its mechanism of toxicity as a growth inhibitor (Shu et al., 2018).
Autophagy and Apoptosis in Insect Cells
- In Spodoptera litura cells, azadirachtin A was found to inhibit cell proliferation by inducing autophagy and apoptotic cell death. It disrupts survival signaling pathways like PI3K/AKT/TOR, suggesting a complex interaction with insect cellular processes (Shao et al., 2016).
Impact on Reproduction
- Azadirachtin affects mating success and gametic abnormalities in Drosophila melanogaster, revealing its significant influence on reproductive processes in insects (Oulhaci et al., 2018).
Cellular and Molecular Interactions
- Studies have shown that azadirachtin interacts with cellular components such as the tumor necrosis factor binding domain of receptors, inhibiting biological responses and suggesting anti-inflammatory properties (Thoh et al., 2009).
Gene Expression Effects
- Exposure to azadirachtin alters gene expression in insect cells, as observed in Drosophila melanogaster S2 cells. It triggers intracellular calcium release, affecting pathways related to apoptosis and the Ca(2+)-CaM signaling cascade (Xu et al., 2016).
Biotechnological Production
- Research has also focused on optimizing media for the cultivation of Azadirachta indica cells in bioreactors for mass production of azadirachtin, indicating its potential for large-scale biotechnological production (Prakash & Srivastava, 2005).
Propiedades
Fórmula molecular |
C33H42O14 |
|---|---|
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
methyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate |
InChI |
InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-18(44-15(3)34)31(26(38)40-6)13-42-20-21(31)30(17)12-43-25(37)22(30)28(4,23(20)35)33-19-10-16(29(33,5)47-33)32(39)8-9-41-27(32)46-19/h7-9,16-23,25,27,35,37,39H,10-13H2,1-6H3/b14-7+/t16-,17+,18-,19+,20-,21-,22+,23-,25+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
Clave InChI |
ILMJTWSQVCYIKY-YAYGENDCSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C(=O)OC)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |
Sinónimos |
azadirachtin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


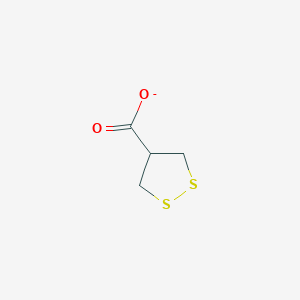

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
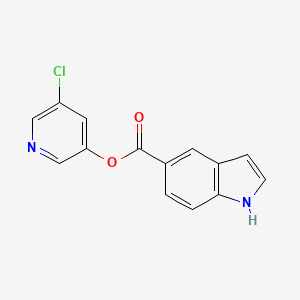
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
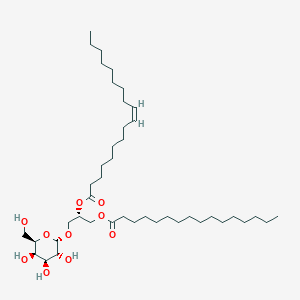

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
